molecular formula C20H18N2O3S B2666506 N-(1,3-benzodioxol-5-ylmethyl)-3-quinolin-2-ylsulfanylpropanamide CAS No. 690271-31-9

N-(1,3-benzodioxol-5-ylmethyl)-3-quinolin-2-ylsulfanylpropanamide

Cat. No. B2666506
CAS RN: 690271-31-9
M. Wt: 366.44
InChI Key: AJVFGJMMXKPRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-3-quinolin-2-ylsulfanylpropanamide, also known as BQ-123, is a selective endothelin A (ETA) receptor antagonist. It is a peptide-based compound that has been widely studied for its potential therapeutic applications in various diseases, such as hypertension, pulmonary hypertension, and cancer.

Scientific Research Applications

Neuroprotective Applications

Neuroprotection Against Cerebral Ischemia

Quinoxalinedione analogs, such as NBQX, have been investigated for their neuroprotective properties against cerebral ischemia. NBQX is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrating protection against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990).

Anticancer Applications

Anticancer Activity

Various quinoxaline derivatives have shown promising anticancer activities. For instance, some derivatives demonstrated potent anticancer activity against different human tumor cell lines, indicating the therapeutic potential of quinoxaline compounds in cancer treatment (Żołnowska et al., 2018). Additionally, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, with quinolinyl moieties, have shown significant anticancer activities, further highlighting the relevance of quinoxaline derivatives in cancer research (El Rayes et al., 2019).

Antimicrobial and Antiprotozoal Applications

Antimicrobial and Antiprotozoal Activity

Quinoxaline-oxadiazole hybrids have been evaluated for their antimicrobial and antiprotozoal activities, displaying promising results against bacterial, fungal, and Trypanosoma cruzi infections. This suggests the potential use of quinoxaline derivatives as novel antimicrobial and antiprotozoal agents (Patel et al., 2017).

Chemical Synthesis and Molecular Design

Chemical Synthesis and Binding Mode Assessment

The development of novel thymidylate synthase inhibitors, such as BGC 945 (ONX 0801), which targets tumor cells through enzymatic inhibition and α-folate receptor-mediated targeting, exemplifies the advanced chemical synthesis and molecular design capabilities of quinoxaline derivatives. This highlights the compound's potential for enhanced efficacy with lower toxicity (Tochowicz et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-quinolin-2-ylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-19(21-12-14-5-7-17-18(11-14)25-13-24-17)9-10-26-20-8-6-15-3-1-2-4-16(15)22-20/h1-8,11H,9-10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVFGJMMXKPRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-quinolin-2-ylsulfanylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.